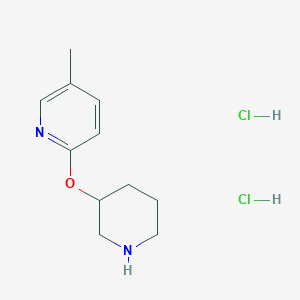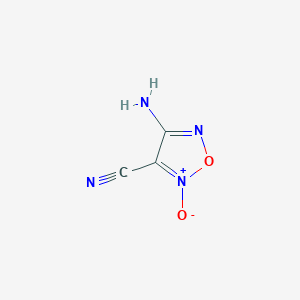![molecular formula C14H12F2N2O2S B3251048 N-[(E)-(2,6-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide CAS No. 2062613-30-1](/img/structure/B3251048.png)
N-[(E)-(2,6-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide
Vue d'ensemble
Description
N-[(E)-(2,6-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide is a synthetic compound known for its potential applications in various fields including chemistry, biology, medicine, and industry. It features a distinctive combination of a sulfonamide group, fluorinated aromatic rings, and a methyleneamino linkage, granting it unique physicochemical properties and reactivity.
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit potent anticancer and antimicrobial activities . Therefore, it’s plausible that this compound may interact with targets involved in cell proliferation and microbial growth.
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Given its potential anticancer and antimicrobial activities , it’s plausible that this compound may affect pathways related to cell proliferation and microbial growth.
Pharmacokinetics
A similar compound, trans-2,6-difluoro-4′-(n,n-dimethylamino)stilbene (dfs), has been studied in mouse, rat, and human liver microsomes . DFS showed a moderate clearance, terminal elimination half-life, and mean transit time
Result of Action
Similar compounds have been reported to exhibit potent anticancer and antimicrobial activities , suggesting that this compound may have similar effects.
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Condensation Reaction:
React 2,6-difluoroaniline with 4-methyl-benzenesulfonyl chloride in a suitable organic solvent (e.g., dichloromethane) at low temperatures.
Use a base like triethylamine to facilitate the reaction.
The product is isolated through recrystallization from ethanol or similar solvents.
Methylation Process:
React the intermediate product with formaldehyde under acidic conditions.
Ensure optimal temperature and pH control for high yield.
Industrial Production Methods
In industrial settings, the process can be scaled up using continuous flow reactors to ensure consistency, higher yields, and improved safety. The reactors allow better control over reaction parameters like temperature, pressure, and mixing, leading to a more efficient production process.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation:
Reacts with common oxidizing agents like potassium permanganate under controlled conditions to yield sulfone derivatives.
Reduction:
Reduces with agents like sodium borohydride, potentially forming amine derivatives.
Substitution:
Undergoes electrophilic aromatic substitution due to the presence of fluorine atoms, which can be displaced by nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various nucleophile-adducts depending on the substituent.
Applications De Recherche Scientifique
Chemistry
Used as a building block in organic synthesis for designing more complex molecules. Its unique structure allows for versatile modifications, making it valuable in developing new chemical entities.
Biology
Explored for its potential as an enzyme inhibitor due to its structural resemblance to biological molecules. It may act as a lead compound in developing pharmaceuticals targeting specific enzymes or receptors.
Medicine
Investigated for its antimicrobial and anti-inflammatory properties. The sulfonamide group is known for its bacteriostatic effects, and fluorinated compounds often exhibit enhanced biological activity.
Industry
Utilized in the production of specialty chemicals and materials. Its fluorinated aromatic rings contribute to the thermal and chemical stability of materials, making it valuable in high-performance coatings and polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Fluorophenyl)-4-methyl-benzenesulfonamide
N-[(E)-(3,5-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide
Uniqueness
Compared to its analogs, N-[(E)-(2,6-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide showcases enhanced reactivity and biological activity due to the ortho, para fluorination pattern. This pattern not only affects the electronic distribution but also spatially influences the overall molecular interaction with biological targets.
Propriétés
IUPAC Name |
N-[(E)-(2,6-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2S/c1-10-5-7-11(8-6-10)21(19,20)18-17-9-12-13(15)3-2-4-14(12)16/h2-9,18H,1H3/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFITZANLQZQOF-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B3250971.png)



![4-Amino-1-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B3251004.png)









